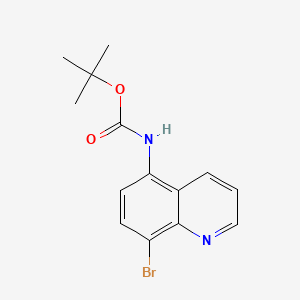

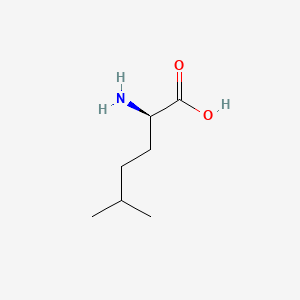

(R)-2-amino-5-methylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are organic compounds that consist of a basic amino group (―NH 2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . The term amino acid is short for α-amino [alpha-amino] carboxylic acid .

Molecular Structure Analysis

All amino acids have the same basic structure, which includes a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached. The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .

Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, acid-base reactions, and redox reactions . The specific reactions that an amino acid undergoes can depend on the properties of its R group.

Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the characteristics of their R groups. These properties can include solubility in water, reactivity with other molecules, and the ability to form hydrogen bonds .

Scientific Research Applications

Biochemical Analysis Techniques

The ninhydrin reaction, a fundamental biochemical assay, extensively applies (R)-2-amino-5-methylhexanoic acid for analyzing amino acids, peptides, and proteins. This reaction is crucial for detecting and quantifying the presence of primary amino groups in various compounds across agricultural, biomedical, and environmental sciences. The unique property of forming a purple dye, Ruhemann's purple, upon reaction, allows for the versatile use of this amino acid in the detection and analysis of compounds in a broad spectrum of scientific fields (Friedman, 2004).

Neurochemistry and Brain Function

(R)-2-amino-5-methylhexanoic acid plays a pivotal role in studying the serotonergic system of the brain. Research utilizing α-methyl-L-tryptophan, an analog of tryptophan and a precursor of serotonin, has shown that measuring the uptake of this analog can provide insights into serotonin synthesis rates in the brain. This has implications for understanding neuropsychiatric disorders and the normal control of serotonin synthesis, offering a pathway for determining brain serotonin synthesis rates in health and disease (Diksic & Young, 2001).

Environmental Biodegradation

The degradation of man-made compounds, such as 6-aminohexanoate-oligomer, by bacterial enzymes is another research area where (R)-2-amino-5-methylhexanoic acid is relevant. Studies on Flavobacterium and Pseudomonas strains that can metabolize these oligomers have revealed the enzymes responsible for this process. Understanding these pathways is vital for addressing environmental pollution and fostering the development of biodegradable materials, showcasing the environmental applications of this amino acid (Negoro et al., 1994).

Pharmacological and Therapeutic Research

In pharmacology, (R)-2-amino-5-methylhexanoic acid's role is explored in the context of developing new therapeutic agents. Research into chlorogenic acid (CGA) and its isomers, which includes studies on their antioxidant, anti-inflammatory, and neuroprotective effects, often involves understanding the interaction of these compounds with amino acids like leucine. This area of research holds promise for developing treatments for chronic diseases and conditions, including cardiovascular disease and diabetes (Naveed et al., 2018).

Future Directions

properties

IUPAC Name |

(2R)-2-amino-5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUMEWVNYMUECA-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654488 |

Source

|

| Record name | 5-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-5-methylhexanoic acid | |

CAS RN |

138751-02-7 |

Source

|

| Record name | 5-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)